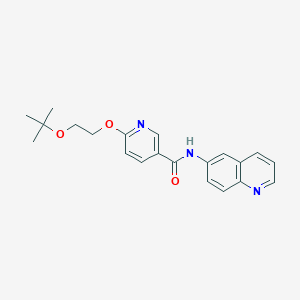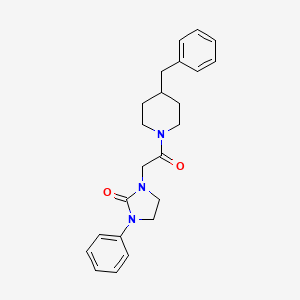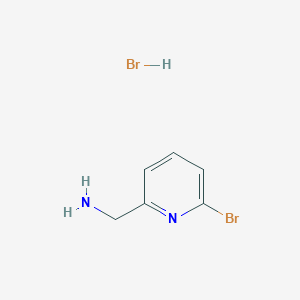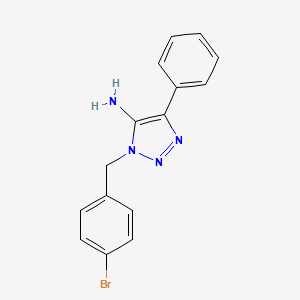
6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide, commonly known as TBEN, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerases (PARPs) and tankyrase 1 and 2, which are involved in DNA repair and cell signaling pathways.
Aplicaciones Científicas De Investigación
Role in Biosynthesis of Nicotinamide-Containing Redox Cofactors : Quinolinic acid, a compound structurally related to 6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide, plays a role in the biosynthesis of nicotinamide-containing redox cofactors. This process is crucial for energy production and metabolism in cells (Cicchillo et al., 2005).
Chemical Properties and Interactions : Studies on similar compounds involving quinoline structures have explored their chemical properties, such as spin interactions in zinc complexes and their potential as corrosion inhibitors. These insights are valuable for materials science and chemical engineering applications (Orio et al., 2010), (Zarrouk et al., 2014).
Biological Activity and Pharmacological Potential : Related nicotinamide derivatives have been investigated for their antineoplastic activities, suggesting the potential of this compound in therapeutic applications (Ross, 1967).
Antioxidant Properties : Similar compounds, such as ethoxyquin derivatives, have been studied for their antioxidant properties, which could be relevant in preventing oxidative stress in biological systems (Taimr, 1994).
Nicotinic Receptor Interactions : Quinoline derivatives have been synthesized and tested for their affinity for central nicotinic receptors, indicating potential neurological or cognitive applications (Guandalini et al., 2007).
Biological Zinc Detection : Quinoline-derivatized fluoresceins have been developed for selective and reversible biological Zn(II) detection, which could have implications in cellular biology and biochemistry (McQuade & Lippard, 2010).
Propiedades
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-quinolin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)27-12-11-26-19-9-6-16(14-23-19)20(25)24-17-7-8-18-15(13-17)5-4-10-22-18/h4-10,13-14H,11-12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYLVEFBYOBZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)
![2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B2798171.png)
![4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B2798172.png)


![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2798176.png)

![N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide](/img/structure/B2798180.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)


![2-[Butyl(methyl)amino]-3-(4-chlorophenyl)quinazolin-4-one](/img/structure/B2798186.png)

